N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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Overview
Description
N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that features a benzoxazole moiety, a tricyclodecane structure, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for catalyst selection, as well as the development of continuous flow processes to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The carbamothioyl group may also play a role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4-hydroxyphenyl)benzoxazole and 2-(5-methylbenzoxazol-2-yl)phenol share structural similarities and exhibit similar biological activities.
Carbamothioyl Compounds: Compounds like N-(4-hydroxyphenyl)carbamothioylacetamide and N-(5-methylbenzoxazol-2-yl)carbamothioylacetamide also share functional groups and exhibit comparable reactivity.
Uniqueness
N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of its benzoxazole, tricyclodecane, and carbamothioyl moieties, which confer distinct chemical and biological properties. This unique structure allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
CAS No. |
593238-62-1 |
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Molecular Formula |
C27H29N3O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C27H29N3O3S/c1-15-2-5-23-21(6-15)29-25(33-23)20-10-19(3-4-22(20)31)28-26(34)30-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18,31H,7-9,11-14H2,1H3,(H2,28,30,32,34) |
InChI Key |
VUNLRVBUBFFUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
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